Diméthylméthoxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

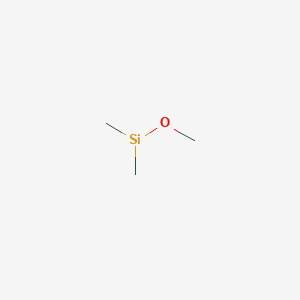

Dimethylmethoxysilane, with the molecular formula C3H10OSi, is an organosilicon compound. It is a colorless, volatile liquid with a characteristic odor. This compound is primarily used as an intermediate in the synthesis of other organosilicon compounds and in various industrial applications.

Applications De Recherche Scientifique

Dimethylmethoxysilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: It is employed in the modification of biomolecules and surfaces for biological studies.

Medicine: It is used in the development of drug delivery systems and biomedical devices.

Industry: It is utilized in the production of silicone resins, coatings, and adhesives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylmethoxysilane can be synthesized through several methods. One common method involves the reaction of methanol with tetramethyldisilazane. The reaction is carried out at a temperature greater than the boiling point of dimethylmethoxysilane but less than the boiling point of methanol. This ensures rapid removal of the product from the reaction mixture, minimizing undesirable side reactions .

Industrial Production Methods: In industrial settings, dimethylmethoxysilane is produced by reacting methanol with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylmethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form dimethylsilanediol and methanol.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.

Reduction: It can be reduced to form dimethylsilane.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Dimethylsilanediol and methanol.

Condensation: Siloxane polymers.

Reduction: Dimethylsilane.

Mécanisme D'action

The mechanism of action of dimethylmethoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions are crucial in the formation of silicone polymers, which have unique properties such as flexibility, thermal stability, and resistance to chemical degradation. The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of stable siloxane linkages .

Comparaison Avec Des Composés Similaires

Dimethylmethoxysilane is similar to other methoxysilanes such as dimethyldimethoxysilane and methyldimethoxysilane. it is unique in its specific reactivity and applications:

Dimethyldimethoxysilane: Has two methoxy groups and is used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.

Methyldimethoxysilane: Contains one methoxy group and is used in the preparation of hollow silica nanoparticles for photodynamic and photothermal therapy.

These compounds share similar chemical properties but differ in their specific applications and reactivity, making dimethylmethoxysilane a versatile and valuable compound in various fields.

Activité Biologique

Dimethylmethoxysilane (DMMOS) is a silane compound that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties and biological activities. This article explores the biological activity of DMMOS, summarizing key research findings, case studies, and relevant data.

DMMOS is characterized by the presence of methoxy and dimethyl groups attached to a silicon atom. Its general formula can be represented as Si CH3 2 OCH3 . The compound is known for its ability to form siloxane bonds upon hydrolysis, making it useful in surface modification and as a coupling agent in various applications.

Antioxidative and Antitumor Activity

Recent studies have highlighted the antioxidative properties of DMMOS and its analogues. Research indicates that structural analogues of natural polyamines containing a dimethylsilane group exhibit significant cytotoxic effects against various tumor cell lines. For instance, one study demonstrated that these analogues could effectively scavenge reactive oxygen species (ROS), thereby inhibiting tumor cell growth in vitro and in vivo .

Table 1: Comparison of Antioxidative Activity of DMMOS Analogues

| Compound | Scavenging Efficiency (Superoxide Anions) | Scavenging Efficiency (Peroxyl Radicals) |

|---|---|---|

| Dimethylsilane | High | High |

| Spermidine | Moderate | Low |

| Hexamine Derivative | Highest | Highest |

The biological activity of DMMOS is partly attributed to its ability to interact with cellular components. It has been shown to displace natural polyamines from their binding sites, which may contribute to its antiproliferative effects. This displacement can lead to reduced cell growth and enhanced apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of DMMOS with various biological targets. For example, compounds derived from DMMOS have demonstrated good binding affinity to DNA and essential enzymes involved in cell division, such as topoisomerase II beta. These interactions are critical for understanding the compound's potential as an anticancer agent .

Case Studies

- In Vitro Studies : A study conducted on HeLa and A549 cell lines revealed that DMMOS exhibited significant cytotoxicity with IC50 values of 15.7 μM and 21.8 μM, respectively. The selectivity index for these compounds indicated favorable therapeutic windows .

- In Vivo Studies : Experimental models using grafted tumors showed that dimethylsilane analogues were effective in inhibiting tumor growth, which correlated with their antioxidative properties .

Toxicity Considerations

While DMMOS shows promise as a therapeutic agent, toxicity assessments are crucial. The compound can cause irritation upon contact with skin or respiratory systems and may release methanol upon hydrolysis, necessitating careful handling. Long-term exposure studies suggest that while acute toxicity is low, chronic exposure could lead to respiratory issues due to methanol release .

Propriétés

InChI |

InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLRQEHNDJOFQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.